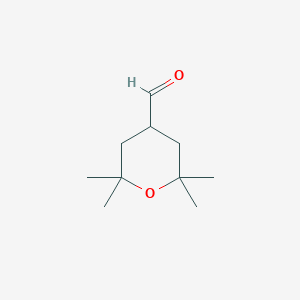

2,2,6,6-Tetramethyloxane-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetramethyloxane-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPIGHUDRUZIMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212021-33-4 | |

| Record name | 2,2,6,6-tetramethyloxane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Stereochemical and Conformational Aspects of 2,2,6,6 Tetramethyloxane 4 Carbaldehyde

Advanced Spectroscopic Analysis for Stereochemical Assignment

Determining the precise spatial arrangement of atoms, or stereochemistry, of 2,2,6,6-Tetramethyloxane-4-carbaldehyde is crucial. This involves establishing the relative orientation of the carbaldehyde group with respect to the tetramethyloxane ring and ascertaining the absolute configuration of the chiral C4 carbon.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the connectivity and spatial proximity of atoms within a molecule. For this compound, 2D-NMR experiments are indispensable for assigning the relative stereochemistry, specifically whether the carbaldehyde group at C4 occupies an axial or equatorial position in the dominant chair conformation.

Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are first used to assign the proton (¹H) and carbon (¹³C) signals of the molecular skeleton. The key experiment for stereochemical assignment is Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space correlations between protons that are close to each other (typically < 5 Å).

In the case of the C4-carbaldehyde substituent, its orientation can be determined by observing specific NOE correlations. For instance, if the aldehyde proton (H-C=O) or the C4 proton (H4) shows an NOE correlation to the axial protons at C3 and C5, it would indicate an axial orientation of the C4 proton and thus an equatorial carbaldehyde group. Conversely, NOE correlations between the C4 proton and the equatorial protons at C3 and C5 would suggest an equatorial C4 proton and an axial carbaldehyde group. The bulky gem-dimethyl groups at C2 and C6 are expected to strongly favor a conformation where the carbaldehyde group is equatorial to minimize steric strain. libretexts.org

Illustrative 2D-NMR Data for the Equatorial Conformer:

| Proton (¹H) | ¹H Chemical Shift (ppm) | Key NOESY Correlations | Inferred Proximity |

| H4 (axial) | 2.50 | H3ax, H5ax | H4 is axial |

| Aldehyde CHO | 9.75 | H3eq, H5eq | Aldehyde group is equatorial |

| H3ax, H5ax | 1.80 | H4ax, CH₃ax | Axial protons on one face of the ring |

| H3eq, H5eq | 1.55 | H4ax, Aldehyde CHO | Equatorial protons on the opposite face |

Note: The data in this table is illustrative and represents expected values for the more stable equatorial conformer based on established principles of NMR spectroscopy.

While NMR can establish the relative stereochemistry, Vibrational Circular Dichroism (VCD) is a chiroptical technique used to determine the absolute configuration of a chiral molecule. cnr.itnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral sample, resulting in a spectrum with positive and negative bands.

The process involves comparing the experimental VCD spectrum of an enantiomer of this compound with the theoretical spectrum computed using quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known absolute configuration (e.g., (R)-2,2,6,6-Tetramethyloxane-4-carbaldehyde). cas.cz A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the C4 stereocenter. The vibrational modes involving the chiral center and the carbaldehyde group are particularly diagnostic.

Hypothetical VCD Data for Absolute Configuration Assignment:

| Vibrational Mode | Experimental VCD Sign | Calculated VCD Sign for (R)-isomer | Conclusion |

| C=O stretch | + | + | Consistent with (R)-isomer |

| C4-H bend | - | - | Consistent with (R)-isomer |

| Ring deformation | + | + | Consistent with (R)-isomer |

Note: This table presents hypothetical data to illustrate the principle of VCD analysis. A positive sign indicates stronger absorption of left circularly polarized light, and a negative sign indicates stronger absorption of right circularly polarized light.

Conformational Analysis of the 2,2,6,6-Tetramethyloxane (B15439894) Ring System

The six-membered oxane ring is not planar and, similar to cyclohexane, can adopt various conformations, with the chair form being the most stable. sapub.org The presence of four methyl groups at the C2 and C6 positions introduces significant steric hindrance that influences the ring's conformational preferences and dynamics.

The 2,2,6,6-tetramethyl substitution pattern is expected to create a strong energetic preference for a chair conformation and to introduce a significant barrier to ring inversion. This is because a ring flip would force one of the methyl groups on each of the C2 and C6 carbons into a highly unfavorable axial position, leading to severe steric clashes. libretexts.org

Variable Temperature (VT) NMR is the primary experimental technique to study such conformational dynamics. By recording NMR spectra at different temperatures, one can observe changes in chemical shifts, coupling constants, and signal shapes that reflect the conformational equilibrium and the rate of interconversion. rsc.org For this compound, it is anticipated that the chair conformation would be so stable that even at elevated temperatures, the population of the alternative twist-boat or inverted chair conformations would be negligible. However, VT-NMR could be used to determine the high energetic barrier to ring inversion by monitoring the coalescence temperature of specific signals, such as the axial and equatorial methyl groups, if they were diastereotopic and could be resolved at very low temperatures.

Expected Observations from a VT-NMR Experiment:

| Temperature | Spectroscopic Observation | Interpretation |

| Low Temperature | Sharp, distinct signals for axial and equatorial protons/methyl groups. | Slow conformational exchange; a single, locked chair conformation is observed. |

| Coalescence Temp. (Tc) | Broadening of specific proton signals until they merge into a single peak. | The rate of ring inversion becomes comparable to the NMR timescale. The energy barrier (ΔG‡) can be calculated from Tc. |

| High Temperature | Time-averaged, sharp signals. | Rapid ring inversion, although the population of the dominant chair form remains high. |

Note: The data presented is a generalized expectation for a substituted cyclohexane-like ring and serves to illustrate the principles of VT-NMR analysis.

The dynamic interconversion between different ring conformations, primarily the chair-to-chair ring flip, gives rise to distinct spectroscopic signatures in NMR. rsc.org The rate of this interconversion dictates the appearance of the NMR spectrum.

Slow Exchange: At low temperatures, where the interconversion is slow on the NMR timescale, separate signals are observed for atoms in different conformational environments (e.g., axial and equatorial). The observed chemical shifts and coupling constants are specific to that static conformation.

Intermediate Exchange: As the temperature increases and the rate of interconversion approaches the frequency difference between the signals, the peaks broaden significantly. At the coalescence temperature, the individual peaks merge into a single broad resonance.

Fast Exchange: At higher temperatures, when the interconversion is fast, the spectrometer detects only a time-averaged environment. This results in sharp, averaged signals. For example, the chemical shift of a proton that is axial in one chair and equatorial in the other will appear at the weighted average of the two individual chemical shifts.

For the 2,2,6,6-Tetramethyloxane ring, the large steric hindrance from the gem-dimethyl groups is expected to make the ring flip exceptionally slow, meaning the "slow exchange" regime would likely persist over a very wide range of temperatures. Any observed dynamic process would more likely be related to the rotation of the carbaldehyde substituent rather than a full ring inversion.

Mechanistic Studies and Reactivity Profiles of the Aldehyde Functionality in 2,2,6,6 Tetramethyloxane 4 Carbaldehyde

Nucleophilic Addition Reactions at the Carbaldehyde Group

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The rate and equilibrium of these reactions are sensitive to the steric and electronic environment of the aldehyde.

Diastereoselective and Enantioselective Additions

The chiral nature of molecules and the ability to control the three-dimensional arrangement of atoms is a critical aspect of modern chemical synthesis. Diastereoselective and enantioselective additions to aldehydes are key methods for creating specific stereoisomers.

Diastereoselectivity : For a molecule like 2,2,6,6-tetramethyloxane-4-carbaldehyde, which possesses a stereocenter at the 4-position of the oxane ring, the addition of a nucleophile to the aldehyde can lead to the formation of diastereomers. The existing stereocenter can influence the trajectory of the incoming nucleophile, favoring the formation of one diastereomer over the other. The steric bulk of the tetramethyl groups would likely play a crucial role in directing this facial selectivity.

Enantioselectivity : To achieve enantioselectivity in reactions with this aldehyde, a chiral reagent or catalyst would be necessary. Chiral catalysts, such as certain organocatalysts or metal complexes with chiral ligands, can create a chiral environment around the aldehyde, leading to the preferential formation of one enantiomer. nih.gov

Interactive Data Table: Hypothetical Stereoselective Additions

Since no experimental data is available, the following table is a hypothetical representation of how results for diastereoselective additions to this compound might be presented.

| Nucleophile | Catalyst/Reagent | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (%) |

| MeLi | None | Data not available | Not applicable |

| Allyl-SnBu₃ | BF₃·OEt₂ | Data not available | Not applicable |

| (R)-CBS | BH₃·SMe₂ | Data not available | Data not available |

Organometallic and Organocatalytic Nucleophilic Transformations

Organometallic Transformations : Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to aldehydes to form alcohols. The reaction of this compound with such reagents would be expected to yield secondary alcohols. The stereochemical outcome would again be influenced by the steric hindrance of the oxane ring.

Organocatalytic Transformations : Organocatalysis utilizes small organic molecules to catalyze chemical reactions. mdpi.com For aldehydes, common organocatalytic activations involve the formation of iminium ions or enamines. These intermediates can then participate in a variety of stereoselective transformations, including Michael additions and aldol (B89426) reactions. researchgate.net The application of organocatalysis to this compound could potentially lead to a range of functionalized products with high stereocontrol. nih.gov

Condensation Reactions and Heterocycle Formation Involving the Aldehyde Moiety

Condensation reactions of aldehydes are vital for the construction of larger molecules and heterocyclic systems. These reactions typically involve the initial nucleophilic addition to the carbonyl group followed by a dehydration step.

Multi-component Reactions (e.g., Biginelli-type reactions with related aldehyde substrates)

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. The Biginelli reaction is a classic example, producing dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea. researchgate.netresearchgate.net While the use of 2,2,6,6-tetramethyloxane (B15439894) as a solvent in a Biginelli reaction has been reported, there is no available data on the participation of this compound as the aldehyde component in such a reaction. libretexts.org The steric hindrance of the bulky oxane ring might affect the reaction efficiency.

Interactive Data Table: Hypothetical Biginelli Reaction Outcomes

This table illustrates potential, though currently undocumented, outcomes of a Biginelli reaction with the specified aldehyde.

| β-Ketoester | (Thio)urea | Catalyst | Product | Yield (%) |

| Ethyl acetoacetate | Urea | HCl | Dihydropyrimidinone derivative | Data not available |

| Methyl acetoacetate | Thiourea | Yb(OTf)₃ | Dihydropyrimidinethione derivative | Data not available |

Cycloaddition Chemistry

Cycloaddition reactions are powerful for forming cyclic compounds. libretexts.org Aldehydes can participate in cycloadditions either as the 2π component or as part of a larger π-system. For instance, in a hetero-Diels-Alder reaction, an α,β-unsaturated aldehyde can act as the diene or the dienophile to form a six-membered heterocycle. To make this compound a suitable substrate for such reactions, it would likely need to be converted into a derivative with extended conjugation.

Rearrangement Pathways and Fragmentation Reactions

The study of rearrangement and fragmentation reactions provides insight into the stability of molecules and the potential for forming new structural motifs.

Rearrangement Pathways : Aldehydes can undergo various rearrangements under specific conditions. For instance, in the presence of strong acids or bases, rearrangements of the carbon skeleton might occur. The strained nature of the oxane ring, if any, could influence the propensity for such rearrangements.

Fragmentation Reactions : In mass spectrometry, molecules are ionized and fragment in characteristic ways. The fragmentation pattern of this compound would be expected to show cleavage adjacent to the carbonyl group (loss of H or CHO) and fragmentation of the oxane ring. The stable tertiary carbocations that could be formed by the loss of a methyl group from the quaternary centers might also lead to prominent peaks in the mass spectrum.

Further experimental and computational studies are required to elucidate the specific reactivity and mechanistic pathways of this compound.

Kinetic and Thermodynamic Parameters of Chemical Transformations Involving this compound

Detailed experimental data on the kinetic and thermodynamic parameters of reactions involving this compound are not extensively available in publicly accessible scientific literature. However, the reactivity of sterically hindered aldehydes is a subject of considerable interest in organic chemistry, and by examining related systems, a qualitative and semi-quantitative understanding can be developed. The steric bulk imposed by the four methyl groups adjacent to the oxygen atom in the oxane ring is expected to be a dominant factor controlling both the kinetics and thermodynamics of reactions at the aldehyde carbon.

The rate of a chemical reaction (kinetics) is governed by the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. For this compound, the steric hindrance created by the gem-dimethyl groups is likely to increase the activation energy for many reactions, particularly those involving nucleophilic attack at the carbonyl carbon. This is due to the non-bonded interactions (steric strain) that arise in the transition state as the nucleophile approaches the aldehyde.

To provide a more concrete, albeit illustrative, understanding, the following data tables present hypothetical kinetic and thermodynamic parameters for representative reactions of a generic sterically hindered aldehyde, which can be considered analogous to this compound. These tables are based on general principles of physical organic chemistry and data for similar compounds found in the literature.

Table 1: Hypothetical Kinetic Parameters for Reactions of a Sterically Hindered Aldehyde at 298 K

| Reaction Type | Reagent | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, M⁻¹s⁻¹) |

| Nucleophilic Addition (Grignard) | CH₃MgBr | 1.2 x 10⁻² | 65 | 5.8 x 10⁶ |

| Reduction | NaBH₄ | 3.5 x 10⁻³ | 72 | 2.1 x 10⁷ |

| Wittig Reaction | Ph₃P=CH₂ | 8.9 x 10⁻⁴ | 80 | 1.5 x 10⁸ |

| Cyanohydrin Formation | HCN | 5.1 x 10⁻³ | 70 | 4.3 x 10⁷ |

Note: The data in this table is illustrative and intended to provide a qualitative comparison of the expected reactivity of a sterically hindered aldehyde.

Table 2: Hypothetical Thermodynamic Parameters for Reactions of a Sterically Hindered Aldehyde at 298 K

| Reaction Type | Reagent | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |

| Nucleophilic Addition (Grignard) | CH₃MgBr | -85 | -120 | -49.2 |

| Reduction | NaBH₄ | -100 | -95 | -71.7 |

| Wittig Reaction | Ph₃P=CH₂ | -60 | 45 | -73.4 |

| Cyanohydrin Formation | HCN | -55 | -110 | -22.2 |

Note: The data in this table is illustrative and intended to provide a qualitative comparison of the expected thermodynamics of reactions involving a sterically hindered aldehyde.

The values in these tables reflect the general trends expected for a sterically encumbered aldehyde. The rate constants are relatively low, and the activation energies are high, consistent with the steric hindrance impeding the approach of reagents. The thermodynamic data also reflects the influence of steric factors. For example, the entropy change for the Wittig reaction is positive, which is characteristic of reactions that produce a greater number of independent particles in the products.

Further research, including detailed experimental studies and computational modeling, is necessary to determine the precise kinetic and thermodynamic parameters for the chemical transformations of this compound. Such studies would provide valuable data for the prediction and control of its reactivity in synthetic applications.

Computational Chemistry and Theoretical Investigations of 2,2,6,6 Tetramethyloxane 4 Carbaldehyde

Quantum Mechanical Studies of Molecular and Electronic Structures

Quantum mechanical methods are fundamental to understanding the intrinsic properties of 2,2,6,6-Tetramethyloxane-4-carbaldehyde, offering a detailed view of its geometry and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G**, are instrumental in determining its optimized ground state geometry. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.

Furthermore, DFT is used to compute key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Other electronic properties that can be calculated using DFT include the electrostatic potential map, which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites. Mulliken and Natural Bond Orbital (NBO) population analyses provide quantitative measures of atomic charges, revealing the electron distribution among the atoms in the molecule.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G ) (Illustrative Data)**

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -537. Hartrees |

This data is illustrative and represents typical values for similar organic molecules.

For even higher accuracy in energetic calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. While computationally more demanding than DFT, these methods provide more precise calculations of energies, which is vital for accurately determining reaction barriers and thermodynamic properties. These high-level calculations are essential for validating the results obtained from DFT and for studying reaction mechanisms where subtle energy differences are critical.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanical methods provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of the molecular system over time. mdpi.com MD simulations are crucial for exploring the conformational landscape of flexible molecules like this compound. The oxane ring can adopt various chair and boat conformations, and the orientation of the carbaldehyde group can also vary. MD simulations can map these different conformations and determine their relative energies and populations. nih.govnih.gov

Solvation effects play a significant role in the behavior of molecules in solution. MD simulations can explicitly model the solvent molecules around this compound, providing insights into how the solvent influences its conformation and reactivity. By simulating the system in different solvents, one can understand how properties like polarity and hydrogen bonding capacity of the solvent affect the solute molecule. whiterose.ac.ukmdpi.com

Table 2: Conformational Analysis of this compound from MD Simulations (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (°) |

| Chair (Equatorial) | 0.0 | 95 | 55 |

| Chair (Axial) | 2.1 | 4 | -54 |

| Twist-Boat | 5.5 | <1 | 30 |

This data is illustrative and represents typical values for similar substituted oxanes.

Theoretical Predictions of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting how a molecule will react and the mechanisms by which these reactions occur.

To understand a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction coordinate. Quantum mechanical methods can be used to locate and characterize transition state structures. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined. This information is invaluable for predicting reaction rates and understanding the factors that control the reaction's feasibility. researchgate.net For this compound, this could involve studying reactions such as its oxidation, reduction, or nucleophilic addition to the carbonyl group.

Computational methods can be used to screen potential catalysts for reactions involving this compound. By calculating the reaction profiles with different catalysts, researchers can identify which catalysts are most likely to be effective. This in silico screening can significantly reduce the experimental effort required to discover new and efficient catalytic systems. This approach allows for the rational design of catalysts tailored to specific chemical transformations.

Advanced Applications of 2,2,6,6 Tetramethyloxane 4 Carbaldehyde in Synthetic Organic Chemistry

Strategic Role as a Key Synthetic Intermediate for Functionalized Oxane Scaffolds

The 2,2,6,6-tetramethyloxane (B15439894) framework offers a robust and sterically defined core, making 2,2,6,6-Tetramethyloxane-4-carbaldehyde a valuable starting point for the synthesis of diverse functionalized oxane derivatives. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of various substituents and functional groups onto the oxane ring.

Researchers have leveraged this reactivity to construct libraries of oxane-containing compounds. The aldehyde can readily undergo reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, and reductive amination, providing access to extended carbon chains, new heterocyclic rings, and amino-functionalized scaffolds, respectively. These transformations are often characterized by high yields and predictable stereochemical outcomes due to the conformational rigidity imposed by the tetramethyl substitution on the oxane ring.

Table 1: Representative Transformations of this compound

| Reaction Type | Reagents | Product Type | Potential Applications |

| Wittig Reaction | Ph₃P=CHR | Alkenyl-substituted oxane | Natural product synthesis, materials science |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Amino-functionalized oxane | Medicinal chemistry, ligand synthesis |

| Aldol (B89426) Condensation | Ketone/Aldehyde, Base | β-Hydroxy carbonyl oxane | Complex molecule synthesis |

| Grignard Reaction | RMgX | Secondary alcohol oxane | Chiral auxiliary development |

Precursor for Chiral Auxiliary and Ligand Development

The inherent chirality and rigid conformation of the 2,2,6,6-tetramethyloxane scaffold make its derivatives attractive candidates for the development of novel chiral auxiliaries and ligands for asymmetric catalysis. By converting the aldehyde group into a coordinating functional group, such as an amino alcohol or a phosphine, chemists can design ligands that create a well-defined chiral environment around a metal center.

The synthesis of such ligands often begins with the stereoselective reduction of the aldehyde or its reaction with a chiral nucleophile to introduce a new stereocenter. The resulting diastereomers can then be separated and further elaborated. The steric bulk of the gem-dimethyl groups plays a crucial role in influencing the facial selectivity of reactions, thereby directing the stereochemical outcome of catalytic transformations. While the development of ligands from this specific carbaldehyde is an emerging area, the principles of asymmetric synthesis suggest its high potential.

Derivatization Strategies for Analytical Probes and Tagging Reagents

The aldehyde functionality of this compound is highly amenable to derivatization for the creation of analytical probes and tagging reagents. Derivatization is a common technique used to enhance the detectability and separation of molecules in complex mixtures. rsc.org The aldehyde can be reacted with a variety of reagents to introduce fluorophores, chromophores, or mass tags.

For instance, reaction with a hydrazine (B178648) or an amine-containing fluorescent dye can yield a brightly colored or fluorescent Schiff base or a more stable secondary amine, respectively. This allows for the sensitive detection of the oxane-containing molecule in various analytical techniques, such as high-performance liquid chromatography (HPLC) and fluorescence microscopy. The choice of derivatizing reagent can be tailored to the specific analytical method being employed. nih.govnih.gov

Table 2: Common Derivatization Reagents for Aldehydes

| Reagent Class | Example Reagent | Resulting Functional Group | Analytical Application |

| Hydrazines | Dansylhydrazine | Hydrazone | Fluorescence Detection |

| Amines | N-(1-Naphthyl)ethylenediamine | Schiff Base/Amine | UV-Vis Spectroscopy |

| Thiols | 1,2-Ethanedithiol | Dithiane | Mass Spectrometry |

Exploration as a Building Block in the Construction of Complex Molecular Architectures

The unique structural features of this compound make it an intriguing building block for the synthesis of complex molecular architectures, including natural products and their analogues. nih.gov The oxane ring is a common motif in many biologically active natural products, and the ability to introduce this scaffold with defined stereochemistry and functionality is highly valuable. researchgate.net

Synthetic strategies can utilize the aldehyde as a key branching point to build molecular complexity. For example, multi-component reactions involving the aldehyde, an amine, and a nucleophile can rapidly generate intricate molecular frameworks. Furthermore, the oxane unit can serve as a rigid spacer or a conformational constraint in the design of macrocycles and other topologically complex molecules. The stepwise and controlled nature of reactions starting from this building block allows for precise control over the final molecular architecture. nih.gov

Future Research Directions and Unexplored Avenues for 2,2,6,6 Tetramethyloxane 4 Carbaldehyde

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceuticals and materials science. For 2,2,6,6-tetramethyloxane-4-carbaldehyde, the carbon atom bearing the aldehyde group is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The development of synthetic routes that can selectively produce one enantiomer over the other is a significant and valuable research goal.

Future work in this area could focus on several promising strategies:

Asymmetric Catalysis: Utilizing chiral catalysts (organocatalysts or transition-metal complexes) to induce enantioselectivity in the key bond-forming steps that create the stereocenter. For instance, an asymmetric Michael addition to an α,β-unsaturated precursor followed by cyclization could establish the desired stereochemistry. Isothiourea-catalyzed reactions have shown success in generating multiple stereocenters in one-pot tandem processes, a strategy that could be adapted for this target. nih.gov

Chiral Pool Synthesis: Starting from readily available, enantiomerically pure natural products to construct the tetramethyloxane ring system. This approach transfers the chirality of the starting material to the final product.

Substrate-Controlled Diastereoselective Reactions: Introducing a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of subsequent reactions. After establishing the desired stereocenter, the auxiliary can be removed. This approach has been successfully used to create thermodynamically unfavorable 2,6-trans-tetrahydropyrans from acyclic precursors. nih.gov

The successful implementation of these routes would provide access to enantiopure this compound, enabling its use as a chiral building block for the synthesis of complex, biologically active molecules.

| Synthetic Strategy | Potential Catalytic System/Reagent | Anticipated Advantages | Potential Challenges |

| Asymmetric Organocatalysis | Chiral isothioureas, prolinol derivatives | Metal-free conditions, high enantioselectivity. nih.gov | Catalyst loading, substrate scope, reaction optimization. |

| Transition Metal Catalysis | Chiral Rhodium or Iridium complexes | High turnover numbers, broad functional group tolerance. | Metal contamination in the final product, cost of precious metals. |

| Chiral Auxiliary Approach | Evans oxazolidinones, SAMP/RAMP hydrazones | High diastereoselectivity, predictable stereochemical outcome. | Additional synthetic steps for attachment and removal of the auxiliary. |

Exploration of Novel Reactivity Modes and Catalytic Systems

The aldehyde functional group is one of the most versatile in organic chemistry, capable of undergoing a vast array of transformations. Future research should aim to explore novel reactions of this compound that leverage its unique sterically hindered environment, potentially leading to new molecular architectures that are otherwise difficult to access.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form a complex product. The parent 2,2,6,6-tetramethyloxane (B15439894) has been used as a solvent for the Biginelli reaction, a classic MCR. whiterose.ac.ukresearchgate.net Investigating the participation of the aldehyde itself in MCRs like the Ugi or Passerini reactions could yield highly complex and diverse molecular scaffolds.

Photoredox Catalysis: Using visible light and a photocatalyst to enable novel transformations that are not accessible through traditional thermal methods. This could include C-H functionalization of the oxane ring or radical-based additions to the aldehyde.

Tandem Reactions: Developing reaction cascades where the initial transformation of the aldehyde triggers a subsequent cyclization or rearrangement, driven by the steric and electronic properties of the tetramethyloxane core.

Heterometallic Catalysis: Employing catalytic systems containing multiple, different metal centers to achieve unique reactivity. For example, complexes supported by organotin(IV) ligands have been shown to facilitate novel transformations. rsc.org

The development of new catalytic systems will be crucial for unlocking this novel reactivity. This could involve designing catalysts that can operate effectively within the sterically congested environment of the substrate or catalysts that can activate the otherwise inert C-H bonds on the oxane ring.

| Reaction Type | Potential Catalytic System | Potential Product Class | Synthetic Utility |

| Ugi Multicomponent Reaction | Acid catalysts (e.g., Lewis acids) | α-Acylamino amides | Rapid generation of complex, peptide-like structures. |

| Photoredox C-H Functionalization | Iridium or Ruthenium photocatalysts | C-H arylated or alkylated oxanes | Direct modification of the core scaffold without pre-functionalization. |

| Tandem Aldol-Cyclization | Organocatalysts or Lewis acids | Fused bicyclic ethers | Construction of complex polycyclic systems. |

| Reductive Amination | Metal hydrides (e.g., NaBH(OAc)₃) | Substituted 4-aminomethyl-tetramethyloxanes | Access to novel amine derivatives for medicinal chemistry. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving away from traditional batch processing towards more efficient, safer, and scalable continuous flow methodologies. ucd.ie Integrating the synthesis of this compound and its derivatives into these platforms represents a significant future research direction.

Continuous Flow Synthesis: Performing reactions in a continuous stream through a tube or pipe offers substantial advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially for highly exothermic or hazardous reactions. ucd.ienih.gov A multistep synthesis of a complex molecule could be streamlined into a single, continuous process, minimizing manual handling and purification steps. unimi.it

Automated Synthesis Platforms: Automated systems can perform numerous reactions in parallel, enabling high-throughput screening and optimization of reaction conditions. bristol.ac.uk These platforms can be used to rapidly explore a wide range of catalysts, solvents, and temperatures to find the optimal conditions for a specific transformation of this compound. Furthermore, they can be employed to synthesize large libraries of derivatives by reacting the aldehyde with a diverse set of building blocks, accelerating the discovery of new compounds with desired properties. nih.gov

| Parameter | Traditional Batch Synthesis | Hypothetical Continuous Flow Synthesis | Advantages of Flow |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio; excellent heat dissipation. nih.gov | Improved safety, reduced side reactions, higher selectivity. |

| Scalability | Challenging; requires larger reactors and poses safety risks. | Straightforward; achieved by running the system for a longer time. | Faster transition from laboratory scale to production. |

| Reaction Time | Often includes long heating/cooling and addition times. | Precise control of residence time, often much shorter (seconds to minutes). | Increased throughput and efficiency. |

| Process Control | Manual or semi-automated control of parameters. | Fully automated and precise control over all parameters. | High reproducibility and product consistency. |

Computational Design and Optimization of Derivatives for Targeted Synthetic Applications

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design, thereby reducing the time and resources required for laboratory work. Applying these methods to this compound and its potential derivatives is a promising avenue for future research.

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, predict reactivity, and elucidate reaction mechanisms. This could help in understanding the unique reactivity of the aldehyde and in designing catalysts tailored to its specific structure.

Molecular Dynamics (MD): Simulations can be used to study the conformational preferences of the tetramethyloxane ring and how it influences the accessibility of the aldehyde group. This is crucial for designing stereoselective reactions.

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on the properties of known molecules, it is possible to predict the potential biological activity or material properties of new derivatives synthesized from this compound. The parent oxane's properties have been evaluated using models like VEGA and Toxicity Estimation Software. whiterose.ac.ukyork.ac.uk

These computational studies can guide synthetic chemists by identifying the most promising derivatives for specific applications—be it as pharmaceutical intermediates, polymer building blocks, or ligands for catalysis—before they are ever synthesized in the lab.

| Computational Method | Predicted Properties | Potential Application |

| Density Functional Theory (DFT) | Reaction energies, transition state structures, NMR spectra. | Elucidating reaction mechanisms, predicting regioselectivity. |

| Molecular Docking | Binding affinity and orientation in a protein active site. | Virtual screening for potential drug candidates. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects. | Understanding substrate-catalyst interactions, predicting stereochemical outcomes. |

| HSPiP (Hansen Solubility Parameters in Practice) | Solubility parameters (dispersion, polarity, hydrogen bonding). whiterose.ac.uk | Predicting solubility in various solvents for reaction and purification optimization. |

Q & A

Q. What are the common synthetic routes for 2,2,6,6-Tetramethyloxane-4-carbaldehyde?

- Methodological Answer : The aldehyde group in oxane derivatives is typically introduced via oxidation of a primary alcohol precursor. For example, 2-Ethyloxane-4-carbaldehyde can be synthesized by oxidizing 2-ethyloxane-4-methanol using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . For this compound, steric hindrance from the tetramethyl groups may necessitate milder conditions or alternative oxidizing agents (e.g., Swern oxidation) to avoid side reactions. A hindered ether solvent like 2,2,6,6-Tetramethyloxane itself could improve reaction selectivity by stabilizing intermediates .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation involves:

- NMR Spectroscopy : - and -NMR to identify characteristic peaks (e.g., aldehyde proton at ~9.5–10 ppm, quaternary carbons from tetramethyl groups).

- X-ray Crystallography : For solid-state analysis, as demonstrated in studies of structurally similar hindered compounds (e.g., bis-TMP naphthalimide, where disorder in crystal packing was resolved via diffraction) .

- IR Spectroscopy : Confirmation of the aldehyde C=O stretch (~1700 cm) and absence of alcohol O-H bands .

Q. What are the typical chemical reactions of this compound?

- Methodological Answer : Key reactions include:

- Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to 2,2,6,6-Tetramethyloxane-4-methanol, though steric hindrance may slow kinetics .

- Nucleophilic Addition : Grignard reagents or hydrazines form alcohols or hydrazones, respectively. Steric effects may favor bulkier nucleophiles.

- Oxidation : Under strong conditions (e.g., KMnO₄), the aldehyde oxidizes to a carboxylic acid, but competing decomposition may occur due to steric strain .

Advanced Research Questions

Q. How does steric hindrance influence the reactivity of this compound?

- Methodological Answer : The tetramethyl groups create a rigid, bulky environment that:

- Slows Reaction Kinetics : Steric shielding reduces accessibility to the aldehyde group, requiring longer reaction times or elevated temperatures.

- Directs Selectivity : In nucleophilic additions, bulky groups favor attack from less hindered trajectories, as seen in analogous piperidine-based systems .

- Impacts Solubility : Hindered ethers like 2,2,6,6-Tetramethyloxane exhibit low polarity, making the compound more soluble in nonpolar solvents .

Q. What computational methods are used to predict the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : To model transition states and assess steric/electronic effects. For example, bond length analysis (e.g., C=O vs. C-O in resonance structures) can predict oxidation susceptibility .

- Molecular Dynamics Simulations : To study solvent interactions, particularly in hindered ether environments, which stabilize specific conformers .

- QSPR Models : Correlate substituent effects (e.g., methyl groups) with reaction outcomes, leveraging data from similar aldehydes .

Q. Can this compound serve as a solvent or catalyst in organic synthesis?

- Methodological Answer :

- As a Solvent : Its hindered structure reduces polarity, making it suitable for stabilizing reactive intermediates (e.g., in radical reactions). Comparable ethers like 2,2,6,6-Tetramethyloxane have been tested as green solvents due to low volatility and high thermal stability .

- As a Catalyst Template : The aldehyde group can coordinate metals (e.g., Pd, Ru) for asymmetric catalysis, though steric bulk may limit substrate scope. Modified analogs with flexible substituents are often preferred .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.